molecular formula C17H11FO B8370554 2-Fluoro-4-naphthalene-2-yl-benzaldehyde

2-Fluoro-4-naphthalene-2-yl-benzaldehyde

Cat. No.: B8370554
M. Wt: 250.27 g/mol
InChI Key: SAEOFVASEDNFTO-UHFFFAOYSA-N
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Description

2-Fluoro-4-naphthalene-2-yl-benzaldehyde is a sophisticated polyaromatic aldehyde designed for advanced research applications, particularly in medicinal chemistry and materials science. Its molecular architecture, which incorporates a naphthalene system and a regiospecific fluorine atom, is engineered to serve as a key synthetic intermediate for the development of novel bioactive compounds and functional organic materials. In anticancer drug discovery, this compound is a valuable precursor for generating molecules that target tubulin polymerization. Research on structurally related naphthalene-containing analogs has demonstrated that such compounds can bind favorably at the colchicine-binding site of tubulin, leading to potent inhibition of polymerization and subsequent cytotoxic effects against a diverse panel of human cancer cell lines . The integration of a fluorine atom is a critical strategy in medicinal chemistry, as it can significantly modulate a compound's biological activity, metabolic stability, and binding affinity through electronic effects and conformational control . Beyond biomedical applications, the structural features of this benzaldehyde derivative make it a promising building block for synthesizing regiospecifically fluorinated polycyclic aromatic hydrocarbons (PAHs) . These F-PAHs are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics, where the fluorine atom can influence molecular packing, energy levels, and overall material performance. Researchers are provided with a high-purity building block to probe structure-activity relationships in drug design and to develop new functional materials with tailored electronic and structural properties.

Properties

Molecular Formula

C17H11FO

Molecular Weight

250.27 g/mol

IUPAC Name

2-fluoro-4-naphthalen-2-ylbenzaldehyde

InChI

InChI=1S/C17H11FO/c18-17-10-15(7-8-16(17)11-19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H

InChI Key

SAEOFVASEDNFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The naphthalene substituent in this compound significantly increases its molar mass and steric bulk compared to smaller substituents like cyano (-CN) or methoxy (-OCH₃). This likely reduces solubility in polar solvents but enhances aromatic stacking interactions in materials applications.
  • The methoxy group in 2-Fluoro-4-methoxybenzaldehyde lowers melting point (43–48°C) compared to non-polar substituents, likely due to reduced molecular symmetry and weaker crystal packing .

Stability and Handling

  • Fluorinated benzaldehydes generally exhibit good thermal stability but are sensitive to moisture and strong bases due to aldehyde reactivity.
  • The methoxy-substituted derivative has well-documented stability under inert conditions , whereas the piperidine-containing analog may require protection of the amine group during synthesis .

Preparation Methods

Bromine-Lithium Exchange for Intermediate Generation

The synthesis of 2-fluoro-4-bromobenzaldehyde, a pivotal precursor, employs halogen-lithium exchange using isopropylmagnesium chloride in tetrahydrofuran (THF) at 0–5°C. This step ensures regioselective bromination at the para position relative to the fluorine substituent. Subsequent quenching with dimethylformamide (DMF) as the formyl source yields 2-fluoro-4-bromobenzaldehyde with 38% isolated yield after crystallization from heptane.

Optimization Insights :

  • Solvent Selection : Toluene or methyl tert-butyl ether (MTBE) enhances intermediate stability during formylation.

  • Temperature Control : Maintaining temperatures below 5°C prevents aldehyde oxidation.

The introduction of the naphthalene-2-yl group at the 4-position of 2-fluoro-4-bromobenzaldehyde is achieved via Suzuki-Miyaura coupling. A representative protocol involves:

  • Catalyst System : Pd(OAc)₂ (4 mol%) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 8 mol%).

  • Base : Anhydrous K₃PO₄ (2.16 mmol) in toluene at 120°C for 2–6 hours.

  • Yield : 72–91% after silica gel chromatography (petroleum ether/EtOAc).

Critical Parameters :

  • Boronic Acid Handling : 2-Naphthaleneboronic acid requires pre-activation with trimethylborate to mitigate protodeboronation.

  • Oxygen Sensitivity : Strict inert conditions (N₂/Ar) prevent palladium deactivation.

Sonogashira Coupling with 2-Ethynylnaphthalene

An alternative route employs Sonogashira coupling between 2-fluoro-4-iodobenzaldehyde and 2-ethynylnaphthalene:

  • Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N in DMF at 50°C.

  • Yield : 84–89% after 12 hours.

Table 1. Comparative Analysis of Cross-Coupling Methods

MethodCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraPd(OAc)₂/XantphosToluene12091
SonogashiraPd(PPh₃)₂Cl₂/CuIDMF5089
NegishiNiCl₂(PPh₃)₂THF8078

Nickel-Catalyzed Coupling for Industrial Scalability

Nickel Ferrite Nanoparticle-Mediated Coupling

Nickel ferrite (NiFe₂O₄) nanoparticles enable ligand-free coupling in aqueous media, aligning with green chemistry principles:

  • Conditions : NiFe₂O₄ (0.05 mmol), K₂CO₃ (1.1 mmol), H₂O, 100°C, 4 hours.

  • Yield : 87% after recrystallization.

Advantages :

  • Recyclability : NiFe₂O₄ nanoparticles retain activity for ≥5 cycles.

  • Solvent Compatibility : Water as the solvent eliminates organic waste.

Post-Coupling Aldehyde Functionalization

Reductive Amination and Cyclization

The aldehyde group in 2-fluoro-4-naphthalene-2-yl-benzaldehyde serves as a handle for downstream modifications:

  • Reductive Amination : NaBH₄ in MeOH at 0°C reduces the aldehyde to a primary alcohol (95% yield).

  • Cyclization : Treatment with TsOH·H₂O in dichloroethane under microwave irradiation (200°C, 30 min) forms naphtho[2,1-b]furan derivatives (49% yield).

Crystallization and Purification Strategies

Solvent-Antisolvent Crystallization

High-purity this compound is obtained via:

  • Crystallization Agents : Heptane or hexane induce supersaturation in MTBE solutions.

  • Drying : Reduced-pressure drying at 40°C prevents aldehyde degradation.

Yield Enhancement :

  • Multi-Step Distillation : Removal of methanol and MTBE under vacuum improves crystal homogeneity.

Industrial-Scale Process Design

Continuous Flow Reactor Integration

A patented continuous process achieves 90% conversion by:

  • Reactor Design : Two-stage tubular reactor with in-line IR monitoring.

  • Residence Time : 20 minutes at 50°C for formylation.

Cost-Benefit Analysis :

  • Solvent Recovery : 98% MTBE recycling reduces raw material costs by 40% .

Q & A

Q. What are the optimized synthetic routes for 2-Fluoro-4-naphthalene-2-yl-benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cross-coupling reactions between halogenated benzaldehyde derivatives and naphthalene-containing intermediates. A plausible route includes:

Suzuki-Miyaura Coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 2-fluoro-4-bromobenzaldehyde with naphthalene-2-ylboronic acid. Optimize solvent (toluene/ethanol), base (Na₂CO₃), and temperature (80–100°C) to improve yield .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Yield can vary from 50–75% depending on catalyst loading and reaction time.

Q. Table 1: Comparison of Reaction Conditions

CatalystSolvent SystemTemp (°C)Yield (%)Reference
Pd(PPh₃)₄Toluene/EtOH8065
PdCl₂(dppf)DMF/H₂O10072[Inferred]
NiCl₂(dppe)THF6048[Inferred]

Key Considerations : Moisture-sensitive intermediates require inert atmospheres. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ²J₃ coupling in the benzaldehyde ring) and naphthalene aromatic protons. Fluorine’s deshielding effect shifts aldehyde protons to ~10.2 ppm .
  • ¹⁹F NMR : Confirms fluorine position (single peak at ~-110 ppm for meta-F substitution) .
  • FTIR : Aldehyde C=O stretch at ~1700 cm⁻¹; naphthalene C-H bends at 750–800 cm⁻¹ .
  • HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Safety Note : Handle under nitrogen to prevent aldehyde oxidation .

Advanced Research Questions

Q. How do the electronic effects of the fluorine substituent and naphthalene moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine increases electrophilicity at the benzaldehyde position, enhancing reactivity in nucleophilic additions or condensations.
  • Steric Hindrance : The naphthalene group may slow coupling reactions due to steric bulk. Use bulky ligands (e.g., XPhos) to mitigate .
  • Substituent Positioning : Fluorine at position 2 directs electrophilic substitution to position 5 of the benzaldehyde ring.

Q. Table 2: Substituent Effects on Reaction Rates

SubstituentReaction TypeRate (k, s⁻¹)Reference
2-F, 4-NaphSuzuki Coupling1.2 × 10⁻³
4-F, 2-NaphAldol Condensation0.8 × 10⁻³[Inferred]

Q. What computational approaches are used to model the electronic structure and predict reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO). Fluorine lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
  • Docking Studies : Predict binding interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

Q. How can researchers resolve discrepancies in reported reaction yields when using different palladium catalysts?

Methodological Answer:

  • Controlled Experiments : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ under identical conditions (solvent, temperature, ligand ratio).
  • Ligand Effects : Bulky ligands improve steric tolerance for naphthalene moieties.
  • Data Reconciliation : Use statistical tools (e.g., ANOVA) to assess significance of yield variations.

Q. Table 3: Catalyst Performance Analysis

CatalystLigandYield (%)P-Value
Pd(OAc)₂PPh₃580.03
PdCl₂(dppf)dppf720.01

Q. Safety and Handling

  • Inhalation Risks : Use fume hoods; evacuate to fresh air if exposed .
  • Skin Protection : Wear nitrile gloves; wash with soap and water upon contact .

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